molecular formula C11H19N3 B1491308 2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine CAS No. 2090611-05-3

2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine

Cat. No.: B1491308
CAS No.: 2090611-05-3
M. Wt: 193.29 g/mol
InChI Key: AVILMUMKQJDTAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine is a useful research compound. Its molecular formula is C11H19N3 and its molecular weight is 193.29 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives have been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound may interact with matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components . These interactions suggest that this compound could have potential anti-inflammatory and anticancer properties.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been shown to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in osteoarthritis cartilage explants . These effects suggest that this compound may have anti-inflammatory and anticancer properties by modulating key signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of action of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indazole derivatives have been shown to inhibit COX-2, leading to a reduction in the production of inflammatory mediators such as PGE2 . Additionally, these compounds may inhibit MMPs, which play a role in tissue remodeling and cancer metastasis . By modulating these enzymes and signaling pathways, this compound exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Indazole derivatives have been shown to have varying degrees of stability, which can impact their efficacy in in vitro and in vivo studies . Long-term exposure to this compound may result in sustained inhibition of inflammatory mediators and MMPs, leading to prolonged anti-inflammatory and anticancer effects.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that indazole derivatives exhibit dose-dependent effects, with higher doses leading to increased inhibition of COX-2 and MMPs . High doses may also result in toxic or adverse effects, such as gastrointestinal irritation and liver toxicity . Therefore, it is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. Indazole derivatives have been shown to undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Indazole derivatives have been shown to accumulate in specific tissues, such as the liver and kidneys, which can impact their therapeutic and toxic effects . Understanding the transport and distribution of this compound is crucial for predicting its pharmacokinetics and optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Indazole derivatives have been shown to localize in the cytoplasm and nucleus, where they can interact with key signaling molecules and transcription factors . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

2-(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-2-14-11(7-8-12)9-5-3-4-6-10(9)13-14/h2-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVILMUMKQJDTAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2CCCCC2=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine
Reactant of Route 2
2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine
Reactant of Route 3
2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine
Reactant of Route 4
2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine
Reactant of Route 5
2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine
Reactant of Route 6
2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.